托色替стат

科学研究应用

BB-76163 已被广泛研究,用于其在各个领域的应用:

化学: 它被用作模型化合物,用于研究金属酶抑制和开发新的抑制剂。

生物学: BB-76163 用于生物学研究,以了解其对细胞过程和酶活性的影响。

医学: 该化合物由于能够抑制参与疾病进展的特定酶,因此在治疗癌症和其他疾病方面显示出潜力。

作用机制

BB-76163 通过抑制金属酶的活性发挥其作用。它与酶的活性位点结合,阻止底物结合,从而抑制酶的活性。BB-76163 的分子靶标包括参与氨基酸代谢和蛋白质降解的酶。 这些酶的抑制导致底物积累和细胞过程的破坏,最终导致细胞死亡 .

准备方法

BB-76163 的合成涉及多个步骤,从关键中间体的制备开始。合成路线通常包括以下步骤:

羟基氨基甲酰中间体的形成: 涉及使用合适的胺与氯甲酸酯反应,形成羟基氨基甲酰中间体。

与苯乙酸的偶联: 然后使用偶联试剂(如二环己基碳二亚胺 (DCC))将中间体与苯乙酸偶联,形成所需的酯。

环化: 最后一步是将酯环化形成环戊酯。

BB-76163 的工业生产方法与实验室合成相似,但规模更大以适应更大的产量。 反应条件经过优化,以确保最终产品的高产率和纯度 .

化学反应分析

BB-76163 经历了几种类型的化学反应,包括:

氧化: 该化合物可以用过氧化氢或高锰酸钾等氧化剂氧化。

还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行。

取代: BB-76163 可以发生取代反应,其中官能团被其他基团取代。这些反应的常用试剂包括卤素和亲核试剂。

从这些反应中形成的主要产物取决于使用的具体试剂和条件。 例如,BB-76163 的氧化可以导致形成相应的酮或醛 .

相似化合物的比较

与其他金属酶抑制剂相比,BB-76163 在结构和作用机制上是独特的。类似的化合物包括:

Bestatin: 另一种金属酶抑制剂,但比 BB-76163 的效力低。

Tosedostat: 一种具有类似作用机制但化学结构不同的化合物。

CHR-2797: 另一种金属酶抑制剂,在癌症治疗方面具有类似的应用。

属性

IUPAC Name |

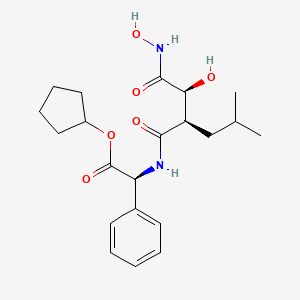

cyclopentyl (2S)-2-[[(2R)-2-[(1S)-1-hydroxy-2-(hydroxyamino)-2-oxoethyl]-4-methylpentanoyl]amino]-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N2O6/c1-13(2)12-16(18(24)20(26)23-28)19(25)22-17(14-8-4-3-5-9-14)21(27)29-15-10-6-7-11-15/h3-5,8-9,13,15-18,24,28H,6-7,10-12H2,1-2H3,(H,22,25)(H,23,26)/t16-,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWFGIHPGRQZWIW-SQNIBIBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(C(=O)NO)O)C(=O)NC(C1=CC=CC=C1)C(=O)OC2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]([C@@H](C(=O)NO)O)C(=O)N[C@@H](C1=CC=CC=C1)C(=O)OC2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60178577 | |

| Record name | Tosedostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Tosedostat is anti-proliferative agent which induces apoptosis in leukemic cell lines in vitro. The mechanism underlying these anti-cancer actions is unclear, particularly since normal cells are much less sensitive to the agents than transformed cells. It exerts potent anti-proliferative, pro-apoptotic and anti-angiogenic effects in vitro and shows selectivity for transformed over non-transformed cells. It inhibits a number of M1 aminopeptidase enzyme family members in vitro (eg puromycin-sensitive aminopeptidase (PSA), leukotriene A4 hydrolase (LTA4H)). | |

| Record name | Tosedostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11781 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

238750-77-1 | |

| Record name | Tosedostat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0238750771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tosedostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11781 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tosedostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TOSEDOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZK563J2UW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Tosedostat and what is its mechanism of action?

A1: Tosedostat (formerly CHR-2797) is an orally bioavailable aminopeptidase inhibitor. [, ] Aminopeptidases are enzymes that cleave amino acids from the end of proteins. By inhibiting these enzymes, Tosedostat disrupts protein degradation and recycling within cells, leading to a depletion of free amino acids. [, , ] This triggers a cellular stress response known as the amino acid deprivation response, which ultimately induces apoptosis (programmed cell death) in malignant cells. [, ]

Q2: Which aminopeptidases does Tosedostat target?

A2: While Tosedostat exhibits pleiotropic activity, evidence suggests its primary targets are members of the M1 family of aminopeptidases, such as puromycin-sensitive aminopeptidase and leukotriene A4 hydrolase, as well as the M17 family member, leucine aminopeptidase. [] These aminopeptidases are often overexpressed in various cancers. []

Q3: How does the inhibition of aminopeptidases impact cancer cell survival?

A3: The M1 class of aminopeptidases plays a crucial role in the final stages of protein recycling after proteasomal degradation. [] Inhibiting these enzymes with Tosedostat disrupts the turnover of crucial cell cycle intermediates, ultimately impacting the survival and proliferation of cancer cells. []

Q4: Does Tosedostat impact other cellular pathways besides amino acid metabolism?

A4: Yes, research indicates that Tosedostat also influences the mammalian target of rapamycin (mTOR) signaling pathway. [, ] Specifically, Tosedostat has been shown to inhibit mTOR activity, further contributing to its anti-cancer effects. []

Q5: Is there evidence that Tosedostat's mechanism of action involves synergy with other pathways?

A5: Yes, studies have shown a synergistic effect when Tosedostat is combined with statins, a class of drugs that inhibit the mevalonate-cholesterol biosynthesis pathway. [] Statins impair the prenylation of Rheb, a protein crucial for activating mTOR. This dual inhibition of mTOR, by both statins and Tosedostat, creates a potent synergistic effect against acute myeloid leukemia cells. []

Q6: What is the molecular formula and weight of Tosedostat?

A6: Unfortunately, the provided research papers do not disclose the molecular formula, weight, or spectroscopic data of Tosedostat.

Q7: Is there information available regarding the material compatibility and stability of Tosedostat under various conditions?

A7: The provided research abstracts primarily focus on Tosedostat's biological activity and clinical efficacy. They do not provide details on its material compatibility or stability under different conditions.

Q8: Does Tosedostat possess any catalytic properties itself?

A8: Tosedostat functions as an enzyme inhibitor, specifically targeting aminopeptidases. It does not possess inherent catalytic properties itself. [] Its role is to block the enzymatic activity of its targets rather than catalyze reactions directly.

Q9: Have there been any computational chemistry studies conducted on Tosedostat?

A9: While the abstracts mention gene expression profiling and analysis to predict response to Tosedostat treatment, they do not provide specific details on computational chemistry studies like simulations, calculations, or quantitative structure-activity relationship (QSAR) models. [, ]

Q10: How do modifications to the Tosedostat structure influence its activity and potency?

A10: The research provided does not delve into the specifics of structure-activity relationship studies for Tosedostat or its analogues.

Q11: What is known about the stability of Tosedostat and its formulations?

A11: The research abstracts do not elaborate on the stability of Tosedostat under various conditions or discuss formulation strategies employed to enhance its stability, solubility, or bioavailability.

Q12: How is Tosedostat metabolized in the body?

A12: Tosedostat (CHR-2797) is metabolized into its active form, CHR-79888, by intracellular esterases, including Carboxylesterase 1 (CES1). [, , ] This active metabolite exhibits poor membrane permeability, leading to intracellular accumulation and enhanced targeting of aminopeptidases. []

Q13: What is the half-life of Tosedostat and its active metabolite?

A13: The terminal half-life of Tosedostat is approximately 1 to 3.5 hours, while its active metabolite, CHR-79888, has a half-life ranging from 6 to 11 hours. []

Q14: Do intracellular levels of Tosedostat's active metabolite achieved with oral dosing align with efficacious levels observed in preclinical models?

A14: Yes, research indicates that the intracellular (packed blood cells) exposure to the active metabolite CHR-79888, following oral administration of Tosedostat, aligns with the intracellular levels found to be effective in preclinical xenograft models. []

Q15: What is the evidence for Tosedostat's anti-cancer activity?

A15: Tosedostat has demonstrated promising anti-cancer activity in both preclinical and clinical settings, particularly against hematological malignancies:

- In vitro: Tosedostat exhibits potent cytotoxicity against various cancer cell lines, including leukemia, myeloma, and solid tumor models. [, , , , , ]

- In vivo: In animal models of multiple myeloma, Tosedostat effectively inhibited tumor growth and prolonged survival. []

- Clinical Trials: Early-phase clinical trials have shown encouraging results with Tosedostat in patients with relapsed or refractory acute myeloid leukemia (AML), particularly in elderly patients and those with prior myelodysplastic syndrome (MDS). [, , , , , , ]

Q16: Are there specific subgroups of AML patients who seem to respond better to Tosedostat?

A16: Although further investigation is needed, retrospective analyses of clinical trial data suggest potential benefits in subgroups of AML patients:

- Prior MDS or HMA Therapy: Patients with a history of MDS or prior hypomethylating agent (HMA) therapy appear to respond favorably to Tosedostat. [, , ]

- Absence of Prior CR: Patients who haven't achieved a complete remission (CR) previously might benefit more from Tosedostat treatment. []

Q17: Has Tosedostat demonstrated efficacy in cancers other than AML?

A17: Research suggests potential applications in other cancers:

- Multiple Myeloma: In vitro and in vivo studies highlight the synergistic potential of Tosedostat in combination with other anti-myeloma agents, such as histone deacetylase inhibitors. [, ]

- Pancreatic Cancer: Phase Ib/II trials combining Tosedostat with capecitabine have shown acceptable toxicity and promising disease control in some patients with advanced pancreatic adenocarcinoma. [, ]

Q18: Are there known mechanisms of resistance to Tosedostat?

A18: While specific resistance mechanisms to Tosedostat haven't been fully elucidated, the development of resistance to aminopeptidase inhibitors is a recognized challenge. [] Further research is crucial to understand and overcome potential resistance mechanisms that may emerge with Tosedostat treatment.

Q19: What is the safety profile of Tosedostat?

A19: Tosedostat has generally been well-tolerated in clinical trials. [, ] The most common adverse events, usually mild to moderate in severity, include:

- Hematological: Thrombocytopenia (low platelet count), neutropenia (low white blood cell count) [, , , , , ]

- Gastrointestinal: Diarrhea, nausea, vomiting [, , ]

- Constitutional: Fatigue [, , ]

- Cardiac: QTc prolongation (a heart rhythm abnormality), decreased ejection fraction []

Q20: Are there specific drug delivery or targeting strategies being explored for Tosedostat?

A20: The provided research abstracts do not discuss specific strategies for targeted delivery of Tosedostat.

Q21: Have biomarkers been identified for predicting Tosedostat efficacy or monitoring treatment response?

A21: Yes, promising research suggests the potential for using gene expression profiling to predict the response to Tosedostat-based therapies:

- Gene Expression Signatures: Studies have identified gene expression signatures that correlate with complete remission (CR) achievement in AML patients treated with Tosedostat combined with low-dose cytarabine. [, ] These signatures might pave the way for developing companion diagnostic tests to identify patients most likely to benefit from this combination therapy.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。